Cas no 36069-45-1 (Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI))

Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) structure
36069-45-1 structure
Product name:Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI)
CAS No:36069-45-1
MF:C29H47NO3
MW:457.688389062881
CID:306254
PubChem ID:21575037

Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI)
    • (3beta,16alpha,17beta)-3-Hydroxy-17-{(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl}androst-5-en-16-yl acetate
    • alkaloid Q
    • androst-5-ene-3,16-diol, 17-[(1S)-1-[(2S,5S)-5-methyl-2-piperidinyl]ethyl]-, 16-acetate, (3beta,16alpha,17beta)-
    • ZVYUDNWAHWVPPN-WGMPUXNISA-N
    • DTXSID30189650
    • PREGN-5-ENE-3,16-DIOL, 20-((2S,5S)-5-METHYL-2-PIPERIDINYL)-, 16-ACETATE, (3.BETA.,16.ALPHA.,20S)-
    • Veratraman-3,11-diol, 12,13-dihydro-, 11-acetate, (3beta,11alpha,12beta,13beta)-
    • Q6933852
    • Alkaloid Q, from veratrum californicum
    • 36069-45-1
    • 3-Hydroxy-20-(5-methyl-2-piperidinyl)pregn-5-en-16-yl acetate #
    • UNII-Q683N7457H
    • HSDB 3514
    • (22S,25S)-22,26-Epiminocholest-5-ene-3.beta.,16.alpha.-diol 16-acetate
    • SCHEMBL335841
    • Teinemine 16-acetate
    • MULDAMINE
    • [(3S,8S,9S,10R,13S,14S,16R,17R)-3-hydroxy-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate
    • Q683N7457H
    • Inchi: InChI=1S/C29H47NO3/c1-17-6-9-25(30-16-17)18(2)27-26(33-19(3)31)15-24-22-8-7-20-14-21(32)10-12-28(20,4)23(22)11-13-29(24,27)5/h7,17-18,21-27,30,32H,6,8-16H2,1-5H3/t17-,18+,21-,22+,23-,24-,25-,26+,27?,28-,29-/m0/s1
    • InChI Key: ZVYUDNWAHWVPPN-CKKUBARESA-N
    • SMILES: C[C@H]1CC[C@@H]([C@H](C2[C@H](OC(=O)C)C[C@H]3[C@@H]4CC=C5C[C@H](CC[C@]5(C)[C@H]4CC[C@]23C)O)C)NC1

Computed Properties

  • Exact Mass: 457.35581
  • Monoisotopic Mass: 457.35559436g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 794
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.0275 (rough estimate)
  • Melting Point: 210.5°C
  • Boiling Point: 564.13°C (rough estimate)
  • Refractive Index: 1.6310 (estimate)
  • PSA: 58.56

Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) Related Literature

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